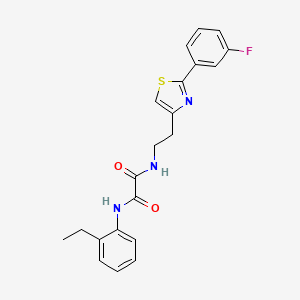
1-Ethylpiperidine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpiperidine-4-sulfonamide is a chemical compound with the CAS number 1249636-58-5 . It is used as a building block in the field of chemistry .
Molecular Structure Analysis
The molecular weight of this compound is 192.28 . The InChI code is1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) . Physical And Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3 . Its boiling point is 319.6±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Applications in Synthesis and Analysis
Synthesis of Sulfonamide Precursors 1-Ethylpiperidine-4-sulfonamide, through related chemical compounds, plays a pivotal role in the field of synthetic chemistry. The compound, 1-ethylpiperidine hypophosphite (EPHP), closely related to this compound, has been utilized in mediating intermolecular radical additions to generate a variety of functionalized alkyl sulfonamide precursors. This methodology is particularly significant in the preparation of bifunctional pentafluorophenyl/2,4,6-trichlorophenyl sulfonates, highlighting the compound's utility in complex organic syntheses (Edetanlen-Elliot et al., 2007).
Detection of Sulfonamide Residues in Food Products Sulfonamides, including compounds structurally related to this compound, are extensively used in veterinary practice due to their broad spectrum of activity and cost-effectiveness. A method has been established using high-performance liquid chromatography (HPLC) with diode-array detection (DAD) for the multi-residue analysis of various sulfonamides in chicken and egg samples. This analytical technique emphasizes the importance of detecting sulfonamide residues in food products, ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).
Applications in Medicinal Chemistry and Environmental Science
Sulfonamide Group in Drug Design The sulfonamide group, integral to compounds like this compound, is a cornerstone in medicinal chemistry. It is present in many marketed drugs and plays a crucial role as an isostere of the carboxylic acid group, contributing to the inhibition of enzymes like tetrahydropteroic acid synthetase. Despite historical concerns about hypersensitivity associated with the sulfonamide group, it remains an essential and safe part of the medicinal chemist's arsenal (Kalgutkar et al., 2010).
Environmental Impact of Sulfonamide Compounds this compound, through its structural relatedness to N-ethyl perfluorooctane sulfonamide (EtFOSA), is indirectly associated with environmental studies. Research on EtFOSA, a PFOS precursor used in pesticides, sheds light on the potential environmental impact of sulfonamide compounds. Studies have explored the biodegradation, uptake, and occurrence of these compounds in agricultural and natural settings, indicating that they can lead to the occurrence of persistent pollutants like PFOS in the environment (Zabaleta et al., 2018; Nascimento et al., 2018).
Safety and Hazards
Direcciones Futuras
Piperidine-containing compounds, including 1-Ethylpiperidine-4-sulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
1-Ethylpiperidine-4-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby hindering DNA production and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption can lead to a halt in bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known for their high resistance to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, an essential component for DNA production, the compound effectively halts the life cycle of bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s high resistance to biodegradation may lead to long residence times in various environments . This persistence can result in unintentional exposure of different organisms to the compound, potentially leading to ecological risks and unpredicted effects .
Propiedades
IUPAC Name |
1-ethylpiperidine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-2-9-5-3-7(4-6-9)12(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGBNMNANZFYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/no-structure.png)
![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2506823.png)

![3-(4-Fluorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506828.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506829.png)

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2506838.png)

